molecular formula C23H31ClN2O3 B4237652 2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride

2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride

Cat. No. B4237652
M. Wt: 419.0 g/mol
InChI Key: WIKFEYMQZLSUAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BRL37344 and is a selective β3-adrenoceptor agonist.

Mechanism of Action

BRL37344 is a selective β3-adrenoceptor agonist. It binds to and activates β3-adrenoceptors, which are primarily expressed in adipose tissue, skeletal muscle, and the urinary bladder. Activation of β3-adrenoceptors leads to an increase in lipolysis, glucose uptake, and thermogenesis, which can lead to weight loss and improved glucose metabolism. BRL37344 has also been shown to have a relaxant effect on the smooth muscle of the urinary bladder, which may be beneficial in the treatment of urinary incontinence.
Biochemical and Physiological Effects:
BRL37344 has been shown to have a number of biochemical and physiological effects. It has been shown to increase lipolysis and glucose uptake in adipose tissue and skeletal muscle, which can lead to weight loss and improved glucose metabolism. BRL37344 has also been shown to increase thermogenesis, which can lead to increased energy expenditure. Additionally, BRL37344 has been shown to have a relaxant effect on the smooth muscle of the urinary bladder, which may be beneficial in the treatment of urinary incontinence.

Advantages and Limitations for Lab Experiments

One advantage of using BRL37344 in lab experiments is its selectivity for β3-adrenoceptors. This allows for more targeted studies of the effects of β3-adrenoceptor activation. Additionally, BRL37344 has been extensively studied, and its mechanism of action is well understood. However, one limitation of using BRL37344 in lab experiments is its potential off-target effects. While it is selective for β3-adrenoceptors, it may still interact with other receptors and pathways, which could confound experimental results.

Future Directions

There are a number of future directions for research on BRL37344. One area of interest is its potential use in the treatment of obesity and type 2 diabetes. Further studies are needed to determine the long-term safety and efficacy of BRL37344 in these conditions. Additionally, BRL37344 has shown promise in the treatment of asthma and COPD, and further studies are needed to determine its potential applications in these conditions. Finally, the relaxant effect of BRL37344 on the smooth muscle of the urinary bladder may have potential applications in the treatment of urinary incontinence, and further studies are needed to determine its efficacy in this area.

Scientific Research Applications

BRL37344 has been extensively studied for its potential therapeutic applications. It has been shown to have a positive effect on metabolic disorders such as obesity and type 2 diabetes. BRL37344 has also been shown to have potential applications in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Additionally, it has been studied for its potential use in the treatment of cardiac diseases such as heart failure and arrhythmias.

properties

IUPAC Name

2-[4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy]-N-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3.ClH/c1-2-27-22-15-18(16-24-19-9-5-3-6-10-19)13-14-21(22)28-17-23(26)25-20-11-7-4-8-12-20;/h4,7-8,11-15,19,24H,2-3,5-6,9-10,16-17H2,1H3,(H,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKFEYMQZLSUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2CCCCC2)OCC(=O)NC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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